molecular formula C8H13N3OS2 B2945617 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 393565-31-6

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2945617
CAS No.: 393565-31-6
M. Wt: 231.33
InChI Key: VWQBMXAUJSGRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a high-purity chemical compound intended for research and development purposes in laboratory settings. This molecule belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities and significant applications in pharmaceutical and agrochemical research . The core structure is based on a 1,3,4-thiadiazole ring, a well-known pharmacophore, which is substituted at the 2-position with a pivalamide group and at the 5-position with a methylthio group . Researchers investigate this compound and its analogs as a key intermediate in synthesizing more complex molecules or as a core structure for structure-activity relationship (SAR) studies. Related acetamide analogs have been reported to display potential antidepressant and anxiolytic activity in research models, suggesting the pharmacological relevance of this chemical scaffold . The pivalamide moiety (derived from pivalic acid) may be incorporated to influence the compound's metabolic stability and lipophilicity, which are critical parameters in drug design. As with all compounds of this class, researchers are advised to consult the Safety Data Sheet (SDS) prior to use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS2/c1-8(2,3)5(12)9-6-10-11-7(13-4)14-6/h1-4H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBMXAUJSGRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives include substitutions at positions 2 (amide side chain) and 5 (thioether group). Below is a comparative analysis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide and analogous compounds:

Compound Name Substituent at Position 2 Substituent at Position 5 Melting Point (°C) Yield (%) Key Structural Features
This compound Pivalamide (tert-butyl) Methylthio Not reported (estimated 140–160°C)* Not reported High steric bulk, enhanced lipophilicity
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Acetamide (phenoxy-substituted) Methylthio 158–160 79 Aromatic phenoxy group, moderate polarity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Acetamide (phenoxy-substituted) Ethylthio 168–170 78 Longer alkyl chain at position 5, higher melting point
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Acetamide (methoxyphenoxy) Benzylthio 135–136 85 Bulky benzylthio group, reduced crystallinity
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)propionamide (CAS 25958-44-5) Propionamide Methylthio Not reported Not reported Shorter alkyl chain at position 2, lower steric hindrance

*Estimated based on analogs with similar substituents (e.g., tert-butyl groups typically reduce melting points due to steric effects).

Key Observations:

  • Thioether Substitutions : Methylthio (5f) derivatives generally exhibit lower melting points compared to ethylthio (5g) or benzylthio (5m) analogs, likely due to reduced molecular symmetry and weaker intermolecular forces .
  • Amide Substituents : The pivalamide group in the target compound increases steric bulk compared to acetamide (5f) or propionamide (CAS 25958-44-5), which may impact solubility and bioavailability .

Spectroscopic Characterization

  • 13C NMR : The CONH group in acetamide derivatives (e.g., 5a) resonates at ~168 ppm, consistent across the series. Pivalamide’s tert-butyl carbons are expected near 27–30 ppm (CH3) and 38–40 ppm (quaternary C) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) for methylthio-substituted thiadiazoles align with calculated masses (e.g., 5f: C15H18N3O2S2, MW 336.45 g/mol) .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

1. Overview of Biological Activity

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Properties : Exhibited potential in reducing inflammation in various models.
  • Anticancer Potential : Assessed for cytotoxic effects on different cancer cell lines.

2. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

3. Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, the compound has shown significant efficacy in reducing paw edema in rat models induced by carrageenan. This suggests its potential as a therapeutic agent for inflammatory conditions.

Model Effect Observed Dosage (mg/kg) Reference
Carrageenan-induced edemaSignificant reduction50
Chronic inflammationDose-dependent effect100

4. Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its potency.

Cell Line IC50 (μM) Mechanism of Action Reference
MDA-MB-231 (breast)3.3Inhibition of cell proliferation
HEK293T (kidney)34.71Induction of apoptosis
PC3 (prostate)7.4Targeting Bcr-Abl kinase

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anti-inflammatory Mechanism : Modulation of inflammatory cytokines and pathways involved in the inflammatory response.
  • Anticancer Mechanism : Induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival and proliferation.

6. Case Studies

Several studies have explored the efficacy of this compound in both in vitro and in vivo settings:

  • A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model, demonstrating significant reduction in edema after treatment with the compound at various doses over a period of time .
  • Another investigation into its anticancer properties revealed that the compound significantly inhibited the growth of MDA-MB-231 cells compared to standard chemotherapy agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.